Positive Inotropic Potency in Anesthetized Minipigs: AWD 122-14 vs. Dopamine, Milrinone, and Amrinone
In anesthetized minipigs, AWD 122-14 produced a dose-dependent increase in left ventricular contractility (LV dp/dtmax) of 122.5 ± 11.3% with an ED50 of 8.1 × 10⁻⁷ mol/kg. By comparison, dopamine increased contractility up to 153.1 ± 44.9% of control and was approximately 20-fold more potent at the ED50 level. Milrinone and amrinone only slightly increased contractility in this model, indicating a distinct efficacy profile for AWD 122-14 [1].
| Evidence Dimension | Maximum increase in LV dp/dtmax (% of control) in anesthetized minipigs |
|---|---|
| Target Compound Data | 122.5 ± 11.3% increase; ED50 = 8.1 × 10⁻⁷ mol/kg i.v. |
| Comparator Or Baseline | Dopamine: 153.1 ± 44.9% increase, ~20× more potent at ED50; Milrinone: only slight increase; Amrinone: only slight increase |
| Quantified Difference | AWD 122-14 is ~20-fold less potent than dopamine at ED50 but produces a robust inotropic response comparable in magnitude; milrinone and amrinone are substantially weaker in this specific model. |
| Conditions | Anesthetized minipigs; intravenous administration; dose range 1.17 × 10⁻⁷ – 37.5 × 10⁻⁷ mol/kg for AWD 122-14 |
Why This Matters
Procurement decisions for in vivo cardiac pharmacology studies must account for the fact that AWD 122-14 delivers a quantifiably different inotropic magnitude and potency rank order compared to both dopamine and the clinical PDE3 inhibitors milrinone/amrinone, making it a distinct experimental tool rather than a drop-in replacement.
- [1] Rohde E, Wiesner B, Muschick P. Hemodynamic response and effects on myocardial energetics of 3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in anesthetized minipigs. Pharmazie. 1993 Sep;48(9):690-4. PMID: 8234405. View Source
